molecular formula C9H16N2O4 B613039 H-Orn(Aloc)-OH CAS No. 147290-10-6

H-Orn(Aloc)-OH

Cat. No.: B613039
CAS No.: 147290-10-6
M. Wt: 216,22 g/mole
InChI Key: PIBIUFMNGVYLNI-ZETCQYMHSA-N
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Description

H-Orn(Aloc)-OH: is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound features an allyloxycarbonyl (Aloc) protecting group attached to the amino group of ornithine. This protecting group is often used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Aloc)-OH typically involves the protection of the amino group of ornithine with the allyloxycarbonyl group. This can be achieved through the reaction of ornithine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: H-Orn(Aloc)-OH can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: The compound can be reduced to remove the Aloc protecting group, typically using palladium catalysts in the presence of hydrogen.

    Substitution: The Aloc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of the Aloc group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Ornithine with the Aloc group removed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: H-Orn(Aloc)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study the role of ornithine in metabolic pathways. It serves as a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation.

Medicine: The compound is used in the development of peptide-based drugs. Its protected form ensures stability and prevents premature degradation, making it suitable for therapeutic applications.

Industry: this compound is employed in the production of various biochemicals and pharmaceuticals. Its use in automated peptide synthesizers enhances the efficiency and scalability of peptide production.

Mechanism of Action

H-Orn(Aloc)-OH exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Aloc group protects the amino group of ornithine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds.

Molecular Targets and Pathways: The compound targets the amino group of ornithine, protecting it during synthetic processes. It is involved in pathways related to peptide synthesis and the urea cycle.

Comparison with Similar Compounds

    H-Orn(Boc)-OH: Features a tert-butyloxycarbonyl (Boc) protecting group instead of Aloc.

    H-Orn(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    H-Orn(Cbz)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness: H-Orn(Aloc)-OH is unique due to the Aloc protecting group, which offers specific advantages in peptide synthesis. The Aloc group can be selectively removed under mild conditions, providing greater control over the deprotection process compared to other protecting groups.

Conclusion

This compound is a valuable compound in the field of peptide synthesis, offering unique advantages due to its Aloc protecting group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for scientific research and industrial production. The compound’s ability to undergo various chemical reactions and its role in peptide synthesis highlight its significance in modern science.

Properties

IUPAC Name

(2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-2-6-15-9(14)11-5-3-4-7(10)8(12)13/h2,7H,1,3-6,10H2,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBIUFMNGVYLNI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679816
Record name N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147290-10-6
Record name N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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